molecular formula C12H11NO2 B3826154 1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol CAS No. 59631-59-3

1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol

Cat. No. B3826154
CAS RN: 59631-59-3
M. Wt: 201.22 g/mol
InChI Key: HNZXWTJESCDKFM-UHFFFAOYSA-N
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Description

1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol is a chemical compound . It is a solid in form . The empirical formula is C19H15NO3 and the molecular weight is 305.33 .


Synthesis Analysis

This compound can be synthesized through multicomponent reactions involving aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst, SiO2.HClO4, and ethanol as the solvent . It can also be subjected to Mannich reactions with primary amine compounds and paraformaldehyde, in a molar ratio of 1:1:2 .


Molecular Structure Analysis

The InChI key for this compound is VBDSLVJSSIEFGN-UHFFFAOYSA-N . The oxazine group is oriented at dihedral angles of 13.36 (4) and 85.08 (5)°, respectively, with respect to the naphthalene and benzaldehyde fragments .


Chemical Reactions Analysis

This compound can undergo Mannich reactions with primary amine compounds and paraformaldehyde . It can also participate in oxazine exchange reactions .


Physical And Chemical Properties Analysis

1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol is a solid . Its empirical formula is C19H15NO3 and it has a molecular weight of 305.33 .

Safety and Hazards

This compound is classified as a combustible solid . Its WGK is 3 . The flash point is not applicable .

properties

IUPAC Name

2-hydroxy-1,3-dihydrobenzo[f][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-13-7-11-10-4-2-1-3-9(10)5-6-12(11)15-8-13/h1-6,14H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZXWTJESCDKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OCN1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391773
Record name ST50991624
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Naphtho[1,2-e][1,3]oxazin-2(3H)-ol

CAS RN

59631-59-3
Record name ST50991624
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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